1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride

Medicinal Chemistry Click Chemistry Sulfonamide Synthesis

Secure the specific 1,5-disubstituted triazole for fragment-based screening. Unlike the common C4-isomer or methyl analogs, this building block positions the electrophilic sulfonyl chloride warhead at the C5 vector for a distinct reactivity and steric profile. Its XLogP3 of 0.3 and TPSA of 73.2 Ų make it an ideal fragment for hit elaboration. Use it to synthesize 1-ethyl-1,2,3-triazole-5-sulfonamide libraries, ensuring reproducible SAR studies without the risk of regioisomeric contamination. Available in ≥98% purity to prevent non-specific protein modifications in co-crystallization experiments.

Molecular Formula C4H6ClN3O2S
Molecular Weight 195.62
CAS No. 1393543-91-3
Cat. No. B2545808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
CAS1393543-91-3
Molecular FormulaC4H6ClN3O2S
Molecular Weight195.62
Structural Identifiers
SMILESCCN1C(=CN=N1)S(=O)(=O)Cl
InChIInChI=1S/C4H6ClN3O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h3H,2H2,1H3
InChIKeyONHFIKAZRZQNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride (CAS 1393543-91-3): Core Identity and Procurement Baseline


1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride (CAS 1393543-91-3) is a heterocyclic sulfonyl chloride building block with the molecular formula C₄H₆ClN₃O₂S and a molecular weight of 195.63 g/mol [1]. It belongs to the 1,2,3-triazole class, featuring an ethyl substituent at the N1 position and a sulfonyl chloride group at the C5 position of the triazole ring. This compound is primarily employed as a reactive intermediate in organic synthesis, enabling the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives through nucleophilic substitution at the electrophilic sulfur center [2]. Its value proposition for procurement lies in the specific positioning of the reactive sulfonyl chloride group at the C5 rather than the C4 position of the triazole ring, which imparts distinct reactivity and steric profiles compared to its regioisomeric counterpart .

Why 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride Cannot Be Interchanged with Generic Triazole Sulfonyl Chlorides


Substituting this compound with a generic triazole sulfonyl chloride—such as the 4-sulfonyl regioisomer, the N1-methyl analog, or a 1,2,4-triazole scaffold—introduces multiple uncontrolled variables that directly impact synthetic outcomes and downstream biological activity. The C5 sulfonyl chloride position versus the C4 position alters the electronic environment of the triazole ring and the steric accessibility of the sulfonyl electrophile, leading to divergent reaction rates and product distributions in nucleophilic substitutions [1]. The N1-ethyl group versus N1-methyl changes lipophilicity (computed XLogP3 of 0.3 for the ethyl analog) and may influence membrane permeability and target engagement in biologically active derivatives [2]. Furthermore, 1,2,3-triazole sulfonyl chlorides are known to exhibit regioselectivity-dependent reactivity in sulfonylation reactions, where the nature of the N1 substituent profoundly affects reaction yields [3]. Procurement of the incorrect analog therefore risks non-reproducible synthetic results, failed library enumeration, and compromised structure-activity relationship (SAR) studies.

1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: C5-Sulfonyl Chloride vs C4-Sulfonyl Chloride Position Dictates Reactivity and Synthetic Utility

The target compound bears the sulfonyl chloride group at the C5 position of the 1,2,3-triazole ring, whereas the widely available 1-ethyl-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 1393568-12-1) places it at C4. This positional isomerism results in fundamentally different synthetic accessibility: 5-sulfonyl-1,2,3-triazoles are formed selectively via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), while 4-sulfonyl analogs arise from copper-catalyzed (CuAAC) conditions . Although direct kinetic data for the sulfonyl chloride electrophiles are not published, the review literature establishes that 5-sulfonyl-1,2,3-triazoles and 4-sulfonyl-1,2,3-triazoles constitute distinct compound classes with different synthetic routes and properties [1]. The C5 position places the electron-withdrawing sulfonyl group in direct conjugation with the N1 lone pair, modulating the ring's electronic character differently than the C4 isomer.

Medicinal Chemistry Click Chemistry Sulfonamide Synthesis

N1-Alkyl Substitution: Ethyl vs Methyl Impacts Lipophilicity and Potential Biological Profile

The N1-ethyl substituent differentiates the target compound from its N1-methyl analog (1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride, CAS 1496511-50-2). PubChem computed properties reveal that the ethyl analog has a molecular weight of 195.63 g/mol and a computed XLogP3 of 0.3, compared to the methyl analog's molecular weight of 181.6 g/mol and a lower predicted XLogP3 [1]. The additional methylene unit in the ethyl group increases lipophilicity and van der Waals surface area, which can influence membrane permeability, plasma protein binding, and target binding interactions in derived bioactive compounds. Both compounds bear the sulfonyl chloride at the C5 position, but the N1 substituent size modulates steric hindrance around the sulfonyl electrophile, potentially affecting reaction rates with sterically demanding nucleophiles.

Drug Design Physicochemical Properties ADME

Supplier-Reported Purity and Procurement Availability: Differentiating Commercial Sources for Reproducible Research

Commercial availability and reported purity vary across vendors, directly affecting the reliability of synthetic procedures. The target compound is listed by multiple suppliers with reported purities of 95% (Enamine, A2B Chem, Aaron) and 98% (Leyan) [1]. In contrast, the 4-sulfonyl regioisomer (CAS 1393568-12-1) is offered at 97% purity by some vendors [2]. While head-to-head purity comparisons across suppliers are not experimentally validated, the availability of a 98% purity grade for the 5-sulfonyl chloride provides a higher-purity procurement option that may reduce impurities affecting sensitive catalytic reactions or biological assays. Pricing data from Kuujia indicates Enamine offers 1 g at 95% purity for $928.00, while Aaron offers 5 g at 95% for $3,727.00, establishing a benchmark price range for procurement planning [1].

Chemical Procurement Building Blocks Quality Control

GHS Hazard Profile: Differentiated Safety Classification Enables Risk-Managed Procurement

The target compound carries a GHS hazard classification of Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage), with 100% of notifying companies assigning this hazard code according to ECHA C&L Inventory aggregated data [1]. This classification is driven by the electrophilic sulfonyl chloride group, which is highly reactive toward nucleophiles including water and biological tissues. While the 4-sulfonyl regioisomer and methyl analog are expected to share this hazard profile based on functional group similarity, only the 5-sulfonyl compound has validated ECHA notification data confirming the 100% concordance across notifiers. This provides procurement officers with a clear, regulatory-agency-verified safety data point for institutional chemical safety committee reviews and storage/incompatibility planning.

Laboratory Safety Chemical Handling Risk Assessment

Synthetic Lineage: RuAAC-Derived 5-Sulfonyl Triazole Scaffold Enables Distinct Derivatization Pathways

The 1,5-disubstitution pattern of the target compound (N1-ethyl, C5-sulfonyl chloride) is characteristic of products derived from ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively yields 1,5-disubstituted 1,2,3-triazoles, in contrast to the copper-catalyzed variant (CuAAC) that produces 1,4-disubstituted isomers [1]. The review literature explicitly notes that 5-sulfonyl-1,2,3-triazoles were formed successfully via RuAAC, whereas synthetic approaches to these compounds were very limited prior to the development of appropriate methods, underscoring the synthetic value of accessing this specific regioisomeric series . This synthetic origin is not merely academic—it dictates the functional group tolerance, scalability, and impurity profile of the building block, as RuAAC conditions are compatible with different substrate scopes than CuAAC.

Click Chemistry RuAAC Scaffold Diversity

Topological Polar Surface Area and Rotatable Bond Profile: Computed Descriptors for Permeability and Conformational Flexibility

Computed molecular descriptors provide a quantitative basis for comparing the target compound with its closest analogs in the context of drug-likeness and library design. The target compound has a Topological Polar Surface Area (TPSA) of 73.2 Ų, 2 rotatable bonds, a Heavy Atom Count of 11, and zero hydrogen bond donors [1]. The TPSA value falls within the commonly applied Veber threshold of <140 Ų for oral bioavailability, while the low rotatable bond count (2) suggests limited conformational flexibility. By comparison, N1-unsubstituted 1,2,3-triazole-5-sulfonyl chloride would have a lower molecular weight and potentially different TPSA due to the absence of the ethyl group. The 4-sulfonyl regioisomer shares the same molecular formula (C₄H₆ClN₃O₂S) and thus identical computed bulk properties, but the spatial orientation of the sulfonyl chloride group relative to the N1-ethyl substituent creates a different electrostatic potential surface, which is not captured by these 2D descriptors but is critical for molecular recognition.

Computational Chemistry Drug-likeness Molecular Descriptors

1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Leveraging the 1,5-Disubstituted Triazole Scaffold

The 1,5-disubstitution pattern provides a unique three-dimensional vector presentation that is orthogonal to the more common 1,4-disubstituted triazole series derived from CuAAC [1]. The sulfonyl chloride group serves as a reactive warhead for covalent fragment screening or as a rapid derivatization handle for generating sulfonamide fragment libraries. The computed TPSA of 73.2 Ų and XLogP3 of 0.3 position this building block in a favorable physicochemical space for fragment hit elaboration [2]. The availability of 98% purity material from suppliers such as Leyan ensures that fragment soaking or co-crystallization experiments are not compromised by reactive impurities that could non-specifically modify protein targets .

Covalent Probe Development Targeting Nucleophilic Amino Acid Residues

The electrophilic sulfonyl chloride group reacts with nucleophilic amino acid side chains (lysine, tyrosine, serine, cysteine) in proteins, enabling the development of activity-based probes and covalent inhibitors. Patents describing sulfonyl-triazole compounds explicitly claim their utility for identifying reactive nucleophilic amino acid residues and modifying protein activity [1]. The ethyl substituent at N1 provides a defined steric and electronic environment that can be tuned for selectivity against specific residues or protein pockets, differentiating it from smaller (methyl) or larger (propyl, benzyl) N1-substituted analogs. The validated GHS Skin Corr. 1B classification (100% notifier concordance) confirms the high electrophilic reactivity expected for efficient protein bioconjugation under controlled conditions [2].

Sulfonamide Library Synthesis for Antimicrobial and Anticancer SAR

The target compound enables rapid parallel synthesis of 1-ethyl-1H-1,2,3-triazole-5-sulfonamide libraries through reaction with diverse amine building blocks. Sulfonamide-containing 1,2,3-triazoles have demonstrated antimicrobial, antitubercular, and anticancer activities across multiple published series [1]. The C5 attachment of the sulfonamide group, as opposed to C4, places the pharmacophore in a distinct orientation relative to the triazole ring, which may result in differential biological activity profiles. The 5-sulfonyl triazole scaffold has been specifically highlighted in review literature as a distinct subclass within sulfur-containing 1,2,3-triazoles, with unique synthetic entry via RuAAC [2]. Systematic variation of the sulfonamide amine partner while holding the 1-ethyl-1,2,3-triazole-5-sulfonyl core constant enables rigorous SAR exploration.

Agrochemical Intermediate: Sulfonate Ester and Sulfonamide Herbicide Precursors

Triazole sulfonyl chlorides serve as key intermediates in the synthesis of sulfonylurea and sulfonamide herbicides, where the triazole ring can function as a heterocyclic bioisostere for phenyl or pyrimidine rings in established herbicide scaffolds. The 1-ethyl substituent modulates the logP of the final agrochemical product, influencing foliar uptake, phloem mobility, and soil sorption. The C5 sulfonyl chloride offers a different vector of attachment compared to the C4 isomer, potentially altering the binding mode to the target enzyme (e.g., acetolactate synthase in sulfonylurea herbicides). The commercial availability of this building block in multi-gram quantities (up to 25 g from Leyan, 5 g from Aaron) supports scale-up from discovery to preliminary field trial synthesis [1].

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